molecular formula C20H14ClN3 B11067775 (2Z)-2-(1H-benzimidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enenitrile

Cat. No.: B11067775
M. Wt: 331.8 g/mol
InChI Key: BTMBASMHEJAQSQ-PTNGSMBKSA-N
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Description

(Z)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1-CHLORO-3,4-DIHYDRO-2-NAPHTHALENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole ring, a chlorinated naphthalene moiety, and a cyanide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1-CHLORO-3,4-DIHYDRO-2-NAPHTHALENYL)-1-ETHENYL CYANIDE likely involves multiple steps, including the formation of the benzimidazole ring, chlorination of the naphthalene, and the introduction of the cyanide group. Typical reaction conditions might include:

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Chlorination of Naphthalene: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of Cyanide Group: This step might involve nucleophilic substitution reactions using cyanide salts like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors and optimized conditions to ensure high yield and purity. Safety measures are crucial due to the toxicity of cyanide compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the naphthalene moiety.

    Reduction: Reduction reactions could target the cyanide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the naphthalene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives with additional functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with benzimidazole rings are often explored for their potential as antimicrobial, antiviral, or anticancer agents.

Medicine

In medicine, derivatives of benzimidazole are known for their use in drugs like proton pump inhibitors and anthelmintics.

Industry

Industrially, such compounds might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include proteins involved in cell division or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole.

    Chlorinated Naphthalenes: Compounds used in industrial applications for their stability and chemical resistance.

    Cyanide-Containing Compounds: Organic nitriles used in various chemical syntheses.

Uniqueness

The uniqueness of (Z)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1-CHLORO-3,4-DIHYDRO-2-NAPHTHALENYL)-1-ETHENYL CYANIDE lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity not seen in simpler compounds.

Properties

Molecular Formula

C20H14ClN3

Molecular Weight

331.8 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enenitrile

InChI

InChI=1S/C20H14ClN3/c21-19-14(10-9-13-5-1-2-6-16(13)19)11-15(12-22)20-23-17-7-3-4-8-18(17)24-20/h1-8,11H,9-10H2,(H,23,24)/b15-11-

InChI Key

BTMBASMHEJAQSQ-PTNGSMBKSA-N

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=C(/C#N)\C3=NC4=CC=CC=C4N3

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=C(C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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